molecular formula C8H11Cl2N B2839554 4-chloro-N-ethylaniline hydrochloride CAS No. 720681-41-4

4-chloro-N-ethylaniline hydrochloride

Cat. No.: B2839554
CAS No.: 720681-41-4
M. Wt: 192.08
InChI Key: ZIHOAOGOTNQQFZ-UHFFFAOYSA-N
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Description

4-chloro-N-ethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chlorine atom at the para position of the aniline ring and an ethyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethylaniline hydrochloride typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloronitrobenzene.

    Reduction of 4-chloronitrobenzene: The nitro group in 4-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 4-chloroaniline.

    Ethylation of 4-chloroaniline: 4-chloroaniline is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 4-chloro-N-ethylaniline.

    Formation of Hydrochloride Salt: Finally, 4-chloro-N-ethylaniline is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Parent amine (4-chloroaniline).

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-ethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: Lacks the ethyl group on the nitrogen atom.

    N-ethylaniline: Lacks the chlorine atom on the aniline ring.

    4-bromo-N-ethylaniline: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-chloro-N-ethylaniline hydrochloride is unique due to the presence of both the chlorine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

4-chloro-N-ethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOAOGOTNQQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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